molecular formula C12H11BrF2N4O2S B10941207 5-bromo-2-(difluoromethoxy)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

5-bromo-2-(difluoromethoxy)-N-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide

Cat. No.: B10941207
M. Wt: 393.21 g/mol
InChI Key: NKZXMHXTJGFMMP-UHFFFAOYSA-N
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Description

5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]BENZAMIDE typically involves multiple steps, including the introduction of bromine, fluorine, and triazole groups into the benzamide structure. The process often starts with the preparation of intermediate compounds, such as 5-bromo-2-difluoromethoxybenzoic acid, which is then further reacted with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzotrifluoride
  • 5-Bromo-2-fluoro-1,3-dimethylbenzene
  • 5-Bromo-2-(difluoromethoxy)pyridine

Uniqueness

Compared to similar compounds, 5-BROMO-2-(DIFLUOROMETHOXY)-N~1~-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]BENZAMIDE is unique due to the presence of the triazole ring and the combination of bromine, fluorine, and sulfur atoms

Properties

Molecular Formula

C12H11BrF2N4O2S

Molecular Weight

393.21 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C12H11BrF2N4O2S/c1-6-16-17-12(22-2)19(6)18-10(20)8-5-7(13)3-4-9(8)21-11(14)15/h3-5,11H,1-2H3,(H,18,20)

InChI Key

NKZXMHXTJGFMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)SC

Origin of Product

United States

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